molecular formula C15H20O5 B14210227 3-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid CAS No. 834869-36-2

3-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid

Katalognummer: B14210227
CAS-Nummer: 834869-36-2
Molekulargewicht: 280.32 g/mol
InChI-Schlüssel: GWWNYYFRBKXFMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid core substituted with a 3-methyl group and an ethoxy group linked to an oxan-2-yl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. One common method involves the esterification of 3-methylbenzoic acid with ethylene glycol, followed by the introduction of the oxan-2-yl group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzoic acid moiety to an alcohol or aldehyde.

    Substitution: The ethoxy and oxan-2-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Wissenschaftliche Forschungsanwendungen

3-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, affecting various biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methylbenzoic acid: Shares the benzoic acid core but lacks the ethoxy and oxan-2-yl groups.

    2-Ethoxybenzoic acid: Contains the ethoxy group but lacks the 3-methyl and oxan-2-yl groups.

    Oxan-2-yl derivatives: Compounds with the oxan-2-yl moiety but different substituents on the benzoic acid core.

Uniqueness

3-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in fields requiring precise molecular interactions and specific reactivity.

Eigenschaften

CAS-Nummer

834869-36-2

Molekularformel

C15H20O5

Molekulargewicht

280.32 g/mol

IUPAC-Name

3-methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid

InChI

InChI=1S/C15H20O5/c1-11-5-4-6-12(15(16)17)14(11)20-10-9-19-13-7-2-3-8-18-13/h4-6,13H,2-3,7-10H2,1H3,(H,16,17)

InChI-Schlüssel

GWWNYYFRBKXFMV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C(=O)O)OCCOC2CCCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.